molecular formula C26H26N2O4 B14099048 3-Phenyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

3-Phenyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

Cat. No.: B14099048
M. Wt: 430.5 g/mol
InChI Key: PSAUGKZMBQCCAG-UHFFFAOYSA-N
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Description

3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[8,7-e][1,3]oxazin-4-one core structure, which is fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the addition of the pyridine and phenyl groups through nucleophilic substitution or coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-phenyl-9-[(pyridin-4-yl)methyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one apart is its unique combination of a chromene core with an oxazinone ring, along with the presence of both pyridine and phenyl groups. This structural complexity contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

3-phenyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol

InChI

InChI=1S/C23H18N2O3.C3H8O/c26-22-18-6-7-21-19(13-25(15-28-21)12-16-8-10-24-11-9-16)23(18)27-14-20(22)17-4-2-1-3-5-17;1-3(2)4/h1-11,14H,12-13,15H2;3-4H,1-2H3

InChI Key

PSAUGKZMBQCCAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1CC5=CC=NC=C5

Origin of Product

United States

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